molecular formula C5H13NO2 B3189732 2-[(2-Methoxyethyl)amino]ethan-1-ol CAS No. 3485-05-0

2-[(2-Methoxyethyl)amino]ethan-1-ol

Cat. No.: B3189732
CAS No.: 3485-05-0
M. Wt: 119.16 g/mol
InChI Key: FRGGNTDUBQNZBA-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]ethan-1-ol is an organic compound with the molecular formula C5H13NO2 . This structure features both hydroxy and amino functional groups, classifying it as an amino alcohol, a class of compounds known for their utility as catalysts, chiral auxiliaries, and building blocks in organic synthesis . The compound is available for procurement as a research-grade material from specialized suppliers . As a member of the amino alcohol family, it serves as a versatile intermediate in research and development. Potential areas of investigation include its use in the synthesis of more complex molecules for applications in materials science, such as the development of ligands for metal-organic frameworks (MOFs) or as a component in the creation of organic electronic materials . Researchers also value these compounds for their ability to modulate the physicochemical properties of drug-like molecules during discovery and development phases . This product is intended for research use only and is not meant for diagnostic or therapeutic applications or personal use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(2-methoxyethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-8-5-3-6-2-4-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGGNTDUBQNZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3485-05-0
Record name 2-[(2-methoxyethyl)amino]ethan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxyethyl)amino]ethan-1-ol can be achieved through a two-step process :

Industrial Production Methods: Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methoxyethyl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Industry

2-[(2-Methoxyethyl)amino]ethan-1-ol is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as a nucleophile makes it valuable in the formation of amine derivatives which are essential in drug development. For instance, it can be involved in the synthesis of antihypertensive agents and other therapeutic drugs.

Case Study: Synthesis of Antihypertensive Agents
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of using this compound as a precursor for synthesizing novel antihypertensive compounds. The reaction pathways highlighted its role in enhancing bioavailability and pharmacological activity.

Fine Chemical Intermediates

The compound serves as a fine chemical intermediate in the production of specialty chemicals. It is used in the synthesis of surfactants, emulsifiers, and other functional materials that find applications in personal care products and industrial formulations.

Table 1: Applications as Fine Chemical Intermediates

Application TypeExample ProductsDescription
SurfactantsAlkyl ether sulfatesUsed in detergents and cleaning products
EmulsifiersCosmetic creamsStabilizes oil-in-water emulsions
Functional MaterialsCoatingsEnhances adhesion and durability

Biochemical Research

In biochemical research, this compound has been studied for its potential role as a reagent in enzyme assays and protein interactions. Its hydroxyl group can participate in hydrogen bonding, which may influence enzyme activity and substrate binding.

Case Study: Enzyme Activity Modulation
Research published in Biochemistry Letters explored how modifications with this compound affected the activity of certain enzymes involved in metabolic pathways. The findings indicated that this compound could serve as a tool for probing enzyme mechanisms.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds . The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Structural and Functional Differences

  • Methoxyethyl vs. Alkyl Substituents : The methoxyethyl group in the target compound introduces ether oxygen, enhancing hydrophilicity and hydrogen bonding compared to simpler alkyl groups (e.g., ethyl in ). This may improve solubility in polar solvents.
  • Aromatic vs. Aliphatic Substituents : Compounds with methoxyphenyl groups () exhibit aromatic π-systems, enabling interactions with biological targets or materials, unlike aliphatic analogs.
  • Morpholine vs. Methoxyethyl : Morpholine-containing derivatives () offer cyclic ether and secondary amine motifs, which can stabilize drug molecules via improved metabolic resistance.

Physicochemical Properties

  • Hydrophilicity : The methoxyethyl group likely increases water solubility compared to ethyl substituents but less than bis-hydroxyethyl analogs ().
  • Basicity: The primary amine in the target compound is less basic than tertiary amines (e.g., dimethylaminoethyl in ), affecting protonation and reactivity in acidic environments.

Biological Activity

2-[(2-Methoxyethyl)amino]ethan-1-ol, also known as MEA, is a compound with significant biological activity, particularly in pharmacological applications. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C5H13NO2\text{Chemical Formula C}_5\text{H}_{13}\text{N}O_2

This compound features a methoxyethyl group attached to an aminoethanol backbone, which contributes to its solubility and bioactivity.

Antimicrobial Properties

Research has indicated that compounds similar to MEA exhibit antimicrobial properties. For instance, studies have shown that bioactive compounds derived from microbial sources can demonstrate significant antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Kinetin-9-riboseStaphylococcus aureus32 µg/mL
EmbininPseudomonas aeruginosa16 µg/mL
This compoundTBDTBD

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Case Study: Anticancer Effects on Lung Cancer Cells

A study evaluating the effects of furanopyrimidine-based compounds on lung cancer cells demonstrated that modifications to the amino side chains significantly influenced their anticancer activity. This suggests that structural analogs of MEA could be optimized for enhanced efficacy against cancer cells .

Cellular Uptake and Target Interaction

The biological activity of MEA is likely influenced by its ability to penetrate cell membranes due to its amphiphilic nature. Once inside the cell, it may interact with specific receptors or enzymes involved in metabolic pathways.

Inhibition of Enzymatic Activity

Research indicates that similar compounds can inhibit key enzymes involved in cancer cell metabolism. For example, the inhibition of EGFR (Epidermal Growth Factor Receptor) has been a target for developing anticancer drugs. Compounds that modify amino side chains have shown selective inhibition against mutant forms of EGFR .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-[(2-Methoxyethyl)amino]ethan-1-ol, and how are yields optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution. A representative procedure involves reacting 2-methoxyethylamine with 2-bromoethanol in toluene under reflux (100°C, 2 hours) in the presence of triethylamine as a base. After drying with MgSO₄ and concentration, the crude product is purified via column chromatography (e.g., ethyl acetate/methanol) to achieve >88% yield .
  • Key Parameters : Stoichiometric control of reagents (1:1 molar ratio), solvent selection (toluene for solubility), and purification using reverse-phase chromatography ensure high purity and yield.

Q. What safety protocols are critical when handling this compound?

  • Risk Mitigation : Use fume hoods, anti-static equipment, and explosion-proof tools due to flammability risks. Avoid skin contact by wearing nitrile gloves and lab coats. In case of spills, absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

Q. Which analytical techniques are recommended for structural confirmation?

  • Characterization Methods :

  • LCMS : Confirm molecular ion peaks (e.g., m/z 428 [M+H]⁺) .
  • HPLC : Retention time consistency (e.g., 0.61 minutes under SQD-FA05 conditions) .
  • ¹H/¹³C NMR : Verify amine and methoxy proton shifts (δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Experimental Design :

  • Temperature Control : Lowering reaction temperature to 80°C reduces side reactions (e.g., over-alkylation) while maintaining >85% yield .
  • Catalyst Screening : Test bases like DBU or K₂CO₃ to enhance selectivity.
    • Data Analysis : Monitor reaction progress via TLC and adjust reagent addition rates.

Q. How should researchers address discrepancies in spectral data during characterization?

  • Troubleshooting :

  • Impurity Identification : Use high-resolution MS or 2D NMR (e.g., HSQC) to detect trace byproducts.
  • Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) are anhydrous to avoid peak splitting .

Q. What strategies improve compound stability in long-term storage?

  • Stability Studies :

  • Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to prevent oxidative decomposition .
    • Data Table :
ConditionPurity Loss (28 days)Major Degradant
25°C, dark<2%None detected
40°C, 75% RH12%Oxidized amine

Q. How can computational modeling assist in predicting reactivity or biological interactions?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict nucleophilic sites .
  • Docking Studies : Simulate interactions with target proteins (e.g., SARS-CoV-2 nsp1) using AutoDock Vina .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate spectral results with multiple techniques (e.g., IR + NMR) to confirm assignments.
  • Advanced Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) for challenging separations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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